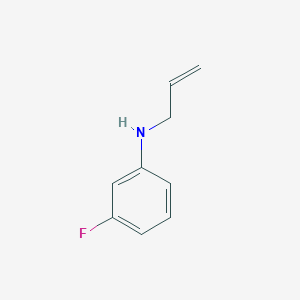
N-Allyl-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3-fluoroaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of the aniline ring, and a fluorine atom substituted at the third position of the benzene ring. This compound is a valuable building block in organic synthesis and has applications in various fields including pharmaceuticals and electronic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Allyl-3-fluoroaniline typically involves the monoallylation of 3-fluoroaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide (WO3) supported on zirconium dioxide (ZrO2) can be used as a catalyst to achieve high selectivity and yield . The reaction conditions generally involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high selectivity (97-99%) and yield . The use of solid catalysts like WO3/ZrO2 also helps in minimizing contamination and improving the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Allyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Applications De Recherche Scientifique
N-Allyl-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Mécanisme D'action
The mechanism of action of N-Allyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, forming intermediates that interact with enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Comparaison Avec Des Composés Similaires
N-Allyl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-Allyl-3-bromoaniline: Contains a bromine atom in place of fluorine.
N-Allyl-3-iodoaniline: Features an iodine atom instead of fluorine.
Uniqueness: N-Allyl-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions in various applications .
Propriétés
Numéro CAS |
477983-23-6 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
3-fluoro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2 |
Clé InChI |
ZUHNGWWGSYPTEC-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)



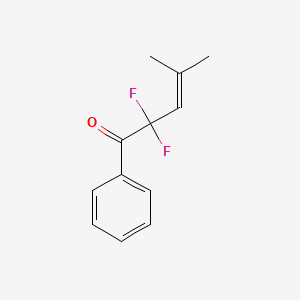
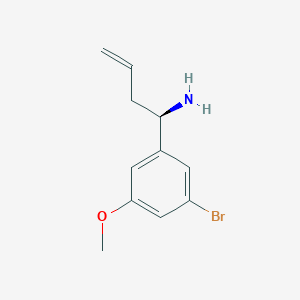
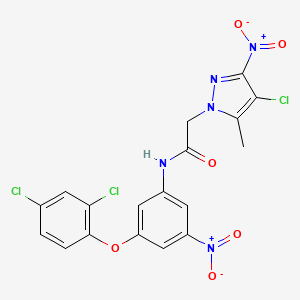
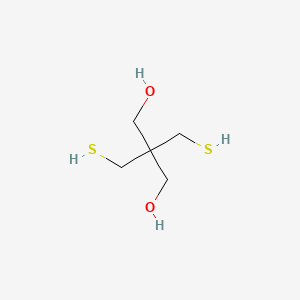
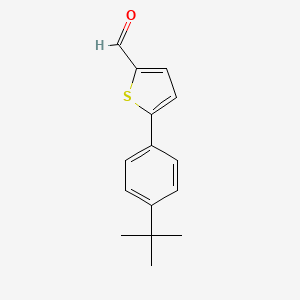
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
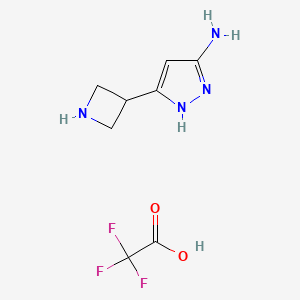
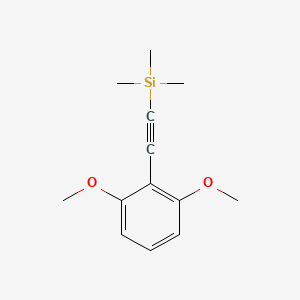
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
